molecular formula C13H13FN2O2 B2617112 1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide CAS No. 1226432-20-7

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide

Cat. No.: B2617112
CAS No.: 1226432-20-7
M. Wt: 248.257
InChI Key: ROSCTYFIZVKBGE-UHFFFAOYSA-N
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Description

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, a cyano group, and a fluorophenoxyethyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Attachment of the Fluorophenoxyethyl Moiety: The fluorophenoxyethyl group can be attached through an etherification reaction, where a fluorophenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or fluorophenoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOMe) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyano group and fluorophenoxyethyl moiety play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring contributes to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-cyano-N-[2-(4-chlorophenoxy)ethyl]cyclopropane-1-carboxamide: Similar structure with a chlorine atom instead of fluorine.

    1-cyano-N-[2-(4-bromophenoxy)ethyl]cyclopropane-1-carboxamide: Similar structure with a bromine atom instead of fluorine.

    1-cyano-N-[2-(4-methylphenoxy)ethyl]cyclopropane-1-carboxamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-cyano-N-[2-(4-fluorophenoxy)ethyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-10-1-3-11(4-2-10)18-8-7-16-12(17)13(9-15)5-6-13/h1-4H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSCTYFIZVKBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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